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Compound of Interest

Compound Name: 4-Bromo-5-methylisoxazole

Cat. No.: B152563 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a privileged scaffold in medicinal chemistry, present in a number of

approved drugs and clinical candidates.[1] Its unique electronic properties and ability to

participate in various non-covalent interactions make it an attractive component in the design of

novel therapeutics.[2] As a fragment, 4-Bromo-5-methylisoxazole offers a synthetically

tractable starting point for fragment-based drug discovery (FBDD) campaigns targeting a range

of protein classes. This guide provides a comprehensive overview of its chemical properties,

synthesis, potential biological targets, and a roadmap for its application in drug discovery.

Physicochemical Properties and Synthesis
4-Bromo-5-methylisoxazole is a small, halogenated heterocyclic compound with properties

well-suited for fragment screening. A summary of its key physicochemical properties is

presented in Table 1.

Table 1: Physicochemical Properties of 4-Bromo-5-methylisoxazole and Related Derivatives
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number Reference

4-Bromo-5-

methylisoxazole
C4H4BrNO 161.99 7064-37-1 [3]

4-Bromo-5-

methyl-1,2-

oxazol-3-amine

C4H5BrN2O 177.00 5819-40-9 [3]

5-Amino-4-

bromo-3-

methylisoxazole

C4H5BrN2O 177.00 33084-49-0

A plausible synthetic route to 4-Bromo-5-methylisoxazole can be adapted from general

methods for the synthesis of 3,5-disubstituted isoxazoles. One such approach involves the

reaction of α,β-dibromochalcones with hydroxylamine hydrochloride.[4] A proposed synthetic

pathway is illustrated below.
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Proposed Synthesis of 4-Bromo-5-methylisoxazole

Starting Materials
(e.g., Crotonaldehyde)

α,β-unsaturated ketone

Aldol Condensation

Dibromo ketone

Bromination

4-Bromo-5-methylisoxazole

Cyclization with
Hydroxylamine

Click to download full resolution via product page

A proposed synthetic pathway for 4-Bromo-5-methylisoxazole.

Application in Fragment-Based Drug Discovery
The small size and favorable physicochemical properties of 4-Bromo-5-methylisoxazole
make it an ideal candidate for fragment screening campaigns. The bromine atom provides a

useful vector for synthetic elaboration, allowing for fragment growing, linking, or merging

strategies to increase potency and selectivity.

Potential Protein Targets
Based on the activity of structurally related isoxazole-containing molecules, 4-Bromo-5-
methylisoxazole is a promising fragment for targeting several important classes of proteins

implicated in human diseases.
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Bromodomains: These epigenetic "reader" domains recognize acetylated lysine residues on

histones and other proteins, and are attractive targets in oncology and inflammation.[5] A

phenyl dimethyl isoxazole chemotype has been successfully used in a fragment-based

approach to develop potent bromodomain inhibitors.[6] An amino-isoxazole fragment has

shown inhibitory activity against BRD4 with an IC50 of 26 nM.[5]

Protein Kinases: This large family of enzymes plays a central role in cellular signaling, and

their dysregulation is a hallmark of many diseases, particularly cancer.[7] Isoxazole

derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNK) and

p38 MAP kinases, both of which are involved in inflammatory and stress responses.[8][9]

Experimental Workflow for Fragment Screening
A typical FBDD workflow utilizing 4-Bromo-5-methylisoxazole would involve a series of

biophysical and structural biology techniques to identify and validate hits, and guide their

optimization into lead compounds.
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FBDD Workflow for 4-Bromo-5-methylisoxazole
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(including 4-Bromo-5-methylisoxazole)
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A representative fragment-based drug discovery workflow.

Experimental Protocols
Detailed protocols for key experiments in an FBDD campaign are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for
Fragment Screening
NMR is a powerful technique for detecting the weak binding of fragments to a target protein.

Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are often used

for primary screening.

Protocol for STD-NMR Screening:

Sample Preparation: Prepare a stock solution of the target protein (e.g., 10-50 µM) in a

suitable deuterated buffer (e.g., phosphate buffered saline in D₂O). Prepare stock solutions

of 4-Bromo-5-methylisoxazole and other fragments in a compatible deuterated solvent

(e.g., DMSO-d₆).

Screening: For each fragment, prepare an NMR sample containing the target protein and the

fragment (typically at a 1:100 to 1:200 protein-to-fragment molar ratio).

Data Acquisition: Acquire a 1D ¹H NMR spectrum and an STD-NMR spectrum for each

sample. The STD experiment involves selective saturation of protein resonances and

observation of the transfer of this saturation to binding ligands.

Data Analysis: Fragments that bind to the protein will show signals in the STD spectrum. The

intensity of the STD signals can be used to rank the binding affinities of the fragments.

Surface Plasmon Resonance (SPR) for Hit Validation
and Affinity Determination
SPR is a label-free biophysical technique that can be used to confirm fragment binding and

accurately measure binding kinetics and affinity.

Protocol for SPR Analysis:

Immobilization: Covalently immobilize the target protein onto a sensor chip surface.

Binding Analysis: Inject a series of concentrations of 4-Bromo-5-methylisoxazole in a

suitable running buffer over the sensor surface. A reference channel with an immobilized

control protein or a deactivated surface should be used to subtract non-specific binding.
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Data Analysis: The change in the SPR signal (measured in response units, RU) is

proportional to the amount of fragment bound to the protein. Analyze the sensorgrams to

determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation

constant (KD).

X-ray Crystallography for Structural Elucidation
Obtaining a high-resolution crystal structure of a fragment bound to its target protein provides

invaluable information for structure-based drug design.

Protocol for X-ray Crystallography:

Crystallization: Obtain high-quality crystals of the target protein.

Soaking or Co-crystallization: Introduce the fragment to the protein crystals by either soaking

the crystals in a solution containing a high concentration of the fragment or by co-

crystallizing the protein in the presence of the fragment.

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction

data.

Structure Determination and Refinement: Process the diffraction data to determine the

electron density map. Build and refine the atomic model of the protein-fragment complex.

Analysis: Analyze the binding mode of the fragment, identifying key interactions with the

protein that can be exploited for further optimization.

Targeting Signaling Pathways: A Case Study with
the JAK-STAT Pathway
Given the prevalence of isoxazole-containing molecules as kinase inhibitors, 4-Bromo-5-
methylisoxazole could serve as a starting point for the development of inhibitors of key

signaling pathways, such as the Janus kinase/signal transducer and activator of transcription

(JAK-STAT) pathway. Dysregulation of this pathway is implicated in various inflammatory

diseases and cancers.[10][11]
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Simplified JAK-STAT Signaling Pathway
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Inhibition of the JAK-STAT pathway by an isoxazole-based inhibitor.

An inhibitor developed from the 4-Bromo-5-methylisoxazole fragment could potentially bind to

the ATP-binding site of a JAK kinase, preventing the phosphorylation and activation of STAT
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proteins. This would block the downstream signaling cascade that leads to the transcription of

pro-inflammatory and pro-proliferative genes.

Conclusion
4-Bromo-5-methylisoxazole represents a valuable and versatile fragment for initiating drug

discovery programs. Its favorable physicochemical properties, synthetic tractability, and the

proven success of the isoxazole scaffold against key drug targets like bromodomains and

protein kinases make it a highly attractive starting point for FBDD. By employing a systematic

workflow of biophysical screening, structural biology, and structure-based design, this simple

yet potent fragment can be elaborated into novel, high-affinity ligands with the potential to

address significant unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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